4-(4-Bromo-2,6-difluorophenyl)morpholine
Overview
Description
4-(4-Bromo-2,6-difluorophenyl)morpholine is a chemical compound with the molecular formula C10H10BrF2NO and a molecular weight of 278.1 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a morpholine ring. It is commonly used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Bromo-2,6-difluorophenyl)morpholine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures, around 80-100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2,6-difluorophenyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxides or hydroxylated products .
Scientific Research Applications
4-(4-Bromo-2,6-difluorophenyl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2,6-difluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which enhances the compound’s binding affinity to its targets . Additionally, the morpholine ring can interact with hydrophilic regions of the target molecules, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the morpholine ring.
4-(4-Chloro-2,6-difluorophenyl)morpholine: Similar but with a chlorine atom instead of bromine.
4-(4-Bromo-2,6-dichlorophenyl)morpholine: Similar but with chlorine atoms instead of fluorine.
Uniqueness
4-(4-Bromo-2,6-difluorophenyl)morpholine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological applications .
Biological Activity
4-(4-Bromo-2,6-difluorophenyl)morpholine is a morpholine derivative notable for its diverse biological activities. This compound, with a molecular formula of C10H10BrF2NO and a molecular weight of approximately 292.13 g/mol, features a morpholine ring that enhances its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The structure of this compound includes a morpholine ring attached to a 4-bromo-2,6-difluorophenyl group. The presence of halogen atoms (bromine and fluorine) is significant as they can influence the compound's lipophilicity and binding affinity to various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H10BrF2NO |
Molecular Weight | 292.13 g/mol |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | 2.78 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that morpholine derivatives can inhibit tyrosine kinases, which are critical in cancer cell proliferation and survival. For instance:
- Inhibition of Tyrosine Kinases : The compound has demonstrated potential in inhibiting various tyrosine kinases associated with cancer progression, similar to other structurally related compounds.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of morpholine derivatives on different cancer cell lines found that this compound exhibited notable potency against several cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.7 ± 5.9 |
MDA-MB-231 | 33.9 ± 7.1 |
HT-29 | 18.5 ± 3.0 |
These results indicate that the compound could induce apoptosis in cancer cells rather than necrosis, suggesting a targeted mechanism of action .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : Similar compounds have been noted for their DPP-IV inhibitory activity, which is relevant in the treatment of type 2 diabetes mellitus . Although specific data for this compound is limited, the structural similarity suggests potential efficacy.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The halogen substituents enhance binding affinity to target proteins or enzymes.
- Enzyme Inhibition : The morpholine ring may interact with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure Similarity | Key Biological Activity |
---|---|---|
4-Bromo-2,6-difluoroaniline | High | Anticancer properties |
2-(4-Bromo-2,6-difluorophenyl)piperidine | Moderate | Varying biological activities |
4-Bromo-3-methylaniline | Moderate | Used in dye synthesis |
These comparisons highlight how structural modifications can lead to variations in biological activity among related compounds .
Properties
IUPAC Name |
4-(4-bromo-2,6-difluorophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(9(13)6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXKNUXXYBFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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